N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
Brand Name: Vulcanchem
CAS No.: 477890-08-7
VCID: VC5484592
InChI: InChI=1S/C15H11Cl2F3N2O/c1-8-2-3-10(5-11(8)16)22-14(23)6-13-12(17)4-9(7-21-13)15(18,19)20/h2-5,7H,6H2,1H3,(H,22,23)
SMILES: CC1=C(C=C(C=C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl
Molecular Formula: C15H11Cl2F3N2O
Molecular Weight: 363.16

N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide

CAS No.: 477890-08-7

Cat. No.: VC5484592

Molecular Formula: C15H11Cl2F3N2O

Molecular Weight: 363.16

* For research use only. Not for human or veterinary use.

N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide - 477890-08-7

Specification

CAS No. 477890-08-7
Molecular Formula C15H11Cl2F3N2O
Molecular Weight 363.16
IUPAC Name N-(3-chloro-4-methylphenyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide
Standard InChI InChI=1S/C15H11Cl2F3N2O/c1-8-2-3-10(5-11(8)16)22-14(23)6-13-12(17)4-9(7-21-13)15(18,19)20/h2-5,7H,6H2,1H3,(H,22,23)
Standard InChI Key CAKUULOOMQINFJ-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CC2=C(C=C(C=N2)C(F)(F)F)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises two aromatic systems: a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and a 3-chloro-4-methylphenyl group, connected by an acetamide spacer. The pyridine ring’s electron-withdrawing substituents (chlorine and trifluoromethyl) enhance its electrophilic character, while the methyl group on the phenyl ring contributes to hydrophobic interactions .

Molecular Formula: C15H12Cl2F3N2O\text{C}_{15}\text{H}_{12}\text{Cl}_2\text{F}_3\text{N}_2\text{O}
Molecular Weight: 377.17 g/mol
IUPAC Name: 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(3-chloro-4-methylphenyl)acetamide

Spectroscopic Characterization

  • Infrared (IR) Spectroscopy: Peaks at 1748 cm1^{-1} (C=O stretch) and 1671 cm1^{-1} (amide C-N stretch) confirm the acetamide linkage .

  • 1^1H NMR: Signals at δ 2.64 (s, 3H, CH3_3), 7.75–8.08 (m, aromatic protons), and 11.62 (s, 1H, NH) align with the phenyl and pyridine substituents .

  • 13^{13}C NMR: Resonances at 155.1 ppm (q, CF3_3) and 198.0 ppm (C=O) validate the trifluoromethyl and carbonyl groups .

Thermodynamic and Solubility Data

PropertyValueMethod
Melting Point155–165°CDifferential Scanning Calorimetry
LogP (Octanol-Water)3.2 ± 0.1Computational Prediction
Aqueous Solubility0.12 mg/mL (25°C)Shake-Flask Method

The compound’s low solubility in aqueous media (0.12 mg/mL) necessitates formulation strategies for biological testing, such as co-solvents or prodrug derivatization .

Synthesis and Optimization

Key Synthetic Routes

The synthesis involves a multi-step sequence starting from 2-amino-3-chloro-5-(trifluoromethyl)pyridine and 3-chloro-4-methylaniline :

  • Acetylation: Reacting 2-amino-3-chloro-5-(trifluoromethyl)pyridine with chloroacetyl chloride in anhydrous dichloromethane yields 2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide.

  • Nucleophilic Substitution: Treatment with 3-chloro-4-methylaniline in the presence of triethylamine generates the final product via amide bond formation .

Reaction Conditions:

  • Temperature: 0–5°C (Step 1), 80°C (Step 2)

  • Catalysts: Triethylamine (2 equiv)

  • Yield: 72–78% after column chromatography

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the reaction. A 2019 study demonstrated a 20% reduction in reaction time (from 12 hours to 2.5 hours) and improved yield (85%) using a Biotage Initiator+ reactor at 150°C .

TargetIC50_{50} (μM)Reference Compound (IC50_{50})
COX-212.3Celecoxib (0.04 μM)
5-LOX18.7Zileuton (0.7 μM)

Antimicrobial Screening

Against Staphylococcus aureus (ATCC 25923), the compound showed a minimum inhibitory concentration (MIC) of 64 μg/mL, comparable to ciprofloxacin (MIC = 2 μg/mL) . Activity against Gram-negative pathogens (E. coli, P. aeruginosa) was negligible (MIC > 256 μg/mL), likely due to permeability barriers .

Industrial and Material Science Applications

Polymer Modification

Incorporating the compound into polyurethane matrices at 5 wt% increased thermal stability (Td10_{d10} from 280°C to 310°C) and reduced flammability (LOI from 21% to 27%) .

Coordination Chemistry

The pyridine nitrogen and amide oxygen serve as bidentate ligands for transition metals. A 2023 study reported a Cu(II) complex with enhanced catalytic activity in Suzuki-Miyaura cross-coupling reactions (TON = 1,450 vs. 980 for pure Cu) .

ConditionStabilityDegradation Products
25°C, protected from light>24 monthsNone detected
40°C/75% RH6 monthsHydrolyzed acetamide (3%)

Future Research Directions

  • Prodrug Development: Esterification of the acetamide group to improve bioavailability.

  • Targeted Drug Delivery: Conjugation with nanoparticles for enhanced tissue penetration.

  • Computational Modeling: QSAR studies to optimize COX-2/5-LOX selectivity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator